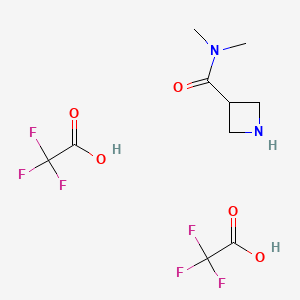![molecular formula C13H18N2O3 B1445589 tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate CAS No. 1421065-63-5](/img/structure/B1445589.png)
tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
Vue d'ensemble
Description
Tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate, also known as TBOA, is a potent and selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain, from the synapse. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and traumatic brain injury.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The chemical synthesis process of tert-butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate and its derivatives has been a focus of various studies. For instance, Lancelot, Ladurée, and Robba (1985) described the synthesis of related compounds using 3-amino pyridine and 3-amino pyrazine as starting materials, which are then converted into pyrrolyl derivatives (Lancelot, Ladurée, & Robba, 1985).
Kandalkar et al. (2013) extended the scope of this methodology by synthesizing tert-butyl carboxylate-substituted amino-pyridine, -pyridazine, and -pyrazine, highlighting the efficiency of one-pot amination of carboxylate-substituted nitrogen-containing heteroaryl chlorides via Staudinger reaction (Kandalkar et al., 2013).
The green synthesis of tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano-(3,2-c)pyridine-6(5H)-carboxylate derivatives in ionic liquids is also reported, demonstrating an environmentally friendly approach (张梅梅 et al., 2013).
Biological Evaluation and Activity
Doležal et al. (2006) conducted a study on substituted pyrazinecarboxamides, involving tert-butyl pyrazine-2-carboxylic acid derivatives, to evaluate their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
Additionally, Zong and Thummel (2005) reported the use of related compounds in water oxidation processes, with the synthesis of complexes featuring 4-tert-butyl-2,6-di(1',8'-naphthyrid-2'-yl)pyridine (Zong & Thummel, 2005).
Advanced Material Synthesis
Richter et al. (2009) synthesized tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, showcasing the potential of similar compounds in material science, particularly in the development of new heterocyclic systems (Richter et al., 2009).
The development of new conformationally constrained peptidomimetic derivatives, such as benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester, also highlights the relevance of these compounds in medicinal chemistry and drug design (Gloanec et al., 2002).
Propriétés
IUPAC Name |
tert-butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-7-8-15-10(9-14)5-4-6-11(15)16/h4-6H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRUTWVIVPTCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC=CC2=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




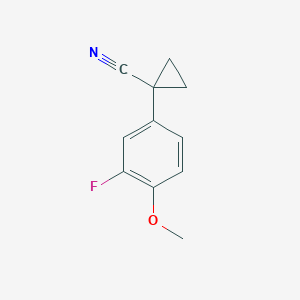
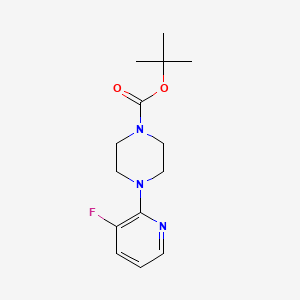
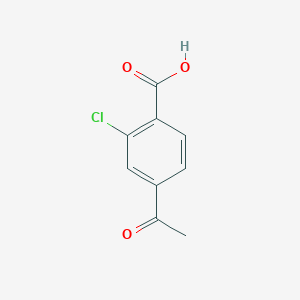
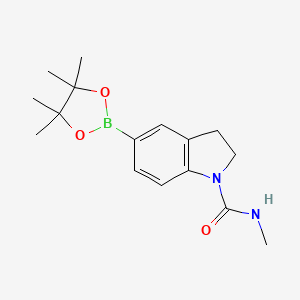


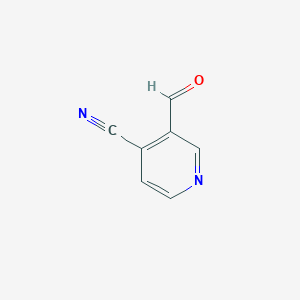



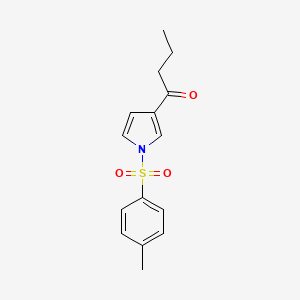
![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)
